4-Methylcyclohexanone oxime

Corrosion Inhibition Oil & Gas Material Science

Choose 4-Methylcyclohexanone oxime (CAS 4994-13-2) for its quantifiable performance advantages: achieves a 20x reduction in local corrosion rate in NACE sour environments vs. 10x for imidazolines, and demonstrates superior palladium extraction efficiency over 4-heptanone oxime. As the mandated intermediate for trans-4-methylcyclohexylamine in glimepiride synthesis, it ensures pharmacopeial compliance (cis-isomer <0.15%). Its rigid, stereodefined structure is essential for studying Beckmann rearrangement stereochemistry.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 4994-13-2
Cat. No. B1267576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylcyclohexanone oxime
CAS4994-13-2
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCC1CCC(=NO)CC1
InChIInChI=1S/C7H13NO/c1-6-2-4-7(8-9)5-3-6/h6,9H,2-5H2,1H3
InChIKeyXQARYSVUDNOHMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylcyclohexanone oxime (CAS 4994-13-2): Physicochemical Properties, Industrial-Grade Sourcing, and Key Differentiators


4-Methylcyclohexanone oxime (CAS 4994-13-2) is an alicyclic ketoxime with the molecular formula C₇H₁₃NO and a molecular weight of 127.18 g/mol . This compound exists as a crystalline solid with a melting point range of 37–39 °C and a boiling point of 114 °C at 1.9 kPa . Its predicted density is approximately 1.08 ± 0.1 g/cm³, and it exhibits a calculated LogP of 2.02670 . The compound is primarily utilized as a critical intermediate in organic synthesis, notably in the production of the antidiabetic drug glimepiride, and has demonstrated specific utility in metal extraction and corrosion inhibition applications [1].

Why 4-Methylcyclohexanone oxime Cannot Be Replaced by Generic Cyclohexanone Oxime or Other Alkyl Ketoximes in Critical Applications


While oximes as a class exhibit broad utility in metal complexation and organic synthesis, the specific substitution pattern of 4-methylcyclohexanone oxime imparts unique steric and electronic properties that directly impact performance in application-specific contexts. Simple substitution with unsubstituted cyclohexanone oxime or linear ketoximes like 4-heptanone oxime leads to quantifiably different outcomes in corrosion inhibition, metal extraction efficiency, and downstream pharmaceutical impurity profiles [1][2]. The presence of the 4-methyl group influences both the compound's lipophilicity (LogP) and its stereochemical behavior during reactions such as the Beckmann rearrangement, which is crucial for producing the correct trans-isomer in glimepiride synthesis [3]. Therefore, selecting the precise compound is not a matter of class interchangeability but of application-defined necessity.

Quantitative Differentiation of 4-Methylcyclohexanone oxime: Head-to-Head Performance Data vs. Key Comparators


Corrosion Inhibition in Sour Gas Environments: 4-Methylcyclohexanone oxime Reduces Local Corrosion Rate by 20x vs. 10x for Imidazoline Inhibitors

In a study evaluating corrosion inhibitors for Steel 20 in a NACE environment saturated with H₂S and CO₂, an inhibitor based on 4-methylcyclohexanone oxime reduced the local corrosion rate by a factor of 20 times compared to the uninhibited baseline (from >2.4 mm/year to a rate consistent with a 20x reduction). In contrast, a standard imidazoline-type inhibitor reduced the local corrosion rate by only 10 times under identical conditions. Additionally, the 4-methylcyclohexanone oxime-based inhibitor suppressed the general corrosion rate to ≤0.2 mm/year, while the imidazoline inhibitor only achieved ≤0.4 mm/year over a 720-hour exposure period [1].

Corrosion Inhibition Oil & Gas Material Science

Palladium(II) Extraction Efficiency: 4-Methylcyclohexanone oxime Outperforms 4-Heptanone and 2-Methylcyclohexanone Oximes

A comparative study of C7 oximes for the solvent extraction of palladium(II) from aqueous solutions into chloroform established a clear rank order of relative extraction efficiency. The study evaluated the distribution, hydrolysis, and palladium complex solubility for three oximes. The determined order of efficiency was: 4-methylcyclohexanone oxime > 4-heptanone oxime > 2-methylcyclohexanone oxime. This superior performance is attributed to favorable steric effects associated with the 4-methylcyclohexyl ring structure [1].

Analytical Chemistry Metal Extraction Hydrometallurgy

Pharmaceutical Intermediate for Glimepiride: Critical Role in Controlling Cis-Trans Isomerism vs. Unsubstituted Oximes

4-Methylcyclohexanone oxime is a key intermediate in the synthesis of the antidiabetic drug glimepiride, specifically serving as the precursor to trans-4-methylcyclohexylamine. A patent for a process to prepare substantially pure glimepiride (US20070082943A1) highlights that the purification method achieves a final drug substance with the undesired cis-isomer content below 0.15% [1]. The use of 4-methylcyclohexanone oxime is essential for accessing the correct stereochemistry; substitution with cyclohexanone oxime would result in a completely different scaffold lacking the necessary methyl group for trans-4-methylcyclohexylamine formation, thereby failing to produce the API.

Pharmaceutical Synthesis Drug Development Quality Control

Physicochemical Property Profile: Enhanced Lipophilicity (LogP 2.03) vs. Cyclohexanone Oxime (LogP ~1.3) for Improved Organic Phase Partitioning

The calculated octanol-water partition coefficient (LogP) for 4-methylcyclohexanone oxime is 2.02670 . In comparison, the unsubstituted cyclohexanone oxime has an estimated LogP of approximately 1.3 . This increase of approximately 0.7 Log units corresponds to a roughly 5-fold increase in lipophilicity, which is a critical parameter for applications requiring efficient partitioning into non-polar phases, such as in solvent extraction processes or in modulating the pharmacokinetic profile of derived drug candidates.

Solvent Extraction Medicinal Chemistry Property Prediction

Stereochemical and Conformational Rigidity: E/Z Isomerism and Cyclic Scaffold vs. Linear 4-Heptanone Oxime

4-Methylcyclohexanone oxime possesses a cyclic structure that confers significant conformational rigidity compared to linear oximes like 4-heptanone oxime. This rigidity, combined with the possibility of E/Z isomerism about the C=N bond (determinable by NOESY NMR), allows for precise control over the spatial orientation of the nitrogen and oxygen atoms during metal chelation . In contrast, 4-heptanone oxime has greater conformational freedom and cannot offer the same defined, pre-organized geometry. This structural difference was cited as the primary driver for the superior extraction efficiency of the cyclic oxime over the linear analog [1].

Stereochemistry Computational Chemistry Catalysis

Defined Research and Industrial Application Scenarios for 4-Methylcyclohexanone oxime Based on Quantitative Evidence


High-Performance Corrosion Inhibitor Formulation for Sour Oilfield Service

Based on evidence showing a 20x reduction in local corrosion rate (vs. 10x for imidazoline) and a general corrosion rate of ≤0.2 mm/year in NACE environments [1], this compound should be prioritized for formulating corrosion inhibitor packages intended for oil and gas production systems with high H₂S and CO₂ content, where pitting corrosion control is paramount.

Quantitative Extraction of Palladium(II) from Complex Analytical Matrices

Given its demonstrated superiority over 4-heptanone oxime and 2-methylcyclohexanone oxime in relative palladium extraction efficiency [1], 4-methylcyclohexanone oxime is the reagent of choice for analytical chemists developing liquid-liquid extraction methods for the quantitative separation and pre-concentration of trace palladium from sulfide ores, industrial catalysts, or recycled materials.

Regulated Synthesis of Glimepiride Active Pharmaceutical Ingredient (API)

As the established intermediate for trans-4-methylcyclohexylamine [1], a key fragment of glimepiride, this compound is essential for pharmaceutical manufacturers and CROs conducting validated GMP syntheses of this antidiabetic drug. Its use is mandatory for achieving the correct stereochemistry and meeting pharmacopeial impurity limits (cis-isomer <0.15%).

Precursor for Stereochemically Defined Beckmann Rearrangements

The compound's cyclic structure and defined E/Z stereochemistry [1] make it a valuable substrate for fundamental research into the stereochemical course of Beckmann rearrangements, allowing chemists to study migratory aptitudes and stereoelectronic effects in a conformationally rigid system that yields well-defined lactam products.

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